1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of imidazoles, the class of compounds to which 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine belongs, has seen significant advances . The bonds constructed during the formation of the imidazole are key to its diverse applications . The reaction conditions for the synthesis of imidazoles are mild enough for the inclusion of a variety of functional groups .Chemical Reactions Analysis
Imidazoles, including 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine, are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine include a molecular weight of 176.22 g/mol. The compound has diverse properties, including biochemical reactivity and thermal stability.Scientific Research Applications
Carbohydrate Analysis
This compound has been used in the analysis of carbohydrates . It has been successfully synthesized and investigated as a multifunctional oligosaccharide label for glycan profiling and identification using LC-ESI-ToF and by MALDI-ToF mass spectrometry . The reductive amination of this diazole with carbohydrates was exemplified by labeling N-glycans from the model glycoproteins horseradish peroxidase, RNase B, and bovine lactoferrin .
Glycan Profiling
The compound has been used in glycan profiling . The produced MIEA+ glycan profiles were comparable to the corresponding 2AB labeled glycan derivatives and showed improved ESI-MS ionization efficiency over the respective 2AB derivatives, with detection sensitivity in the low picomol to the high femtomol range .
Protein-Protein Interactions
N-glycans decorated with this compound participate in protein-protein interactions or in interactions between glycoproteins and other large biological molecules, therefore delicately regulate different cellular processes .
Mass Spectrometry
The compound has been used in mass spectrometry (MS) coupled with liquid chromatography (LC) for the analysis of N-glycan structure and composition .
Enhancing Detection Sensitivity
The reducing end of the released N-glycans can be functionalized with this compound to enhance the detection sensitivity .
Synthesis of Imidazolium Salts
This compound has been used in the synthesis of imidazolium salts .
Future Directions
The future directions of research into 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine and similar compounds are promising. Recent progress on drug discovery targeting imidazoline receptors demonstrates the exciting potential of these compounds to elicit neuroprotection and to treat various disorders such as hypertension, metabolic syndrome, and chronic pain .
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been associated with various biological activities, including antibacterial, antifungal, anticancer, antiviral, and antidiabetic properties .
Mode of Action
Imidazole and imidazolium salts, which are structurally similar, have been shown to exhibit antibacterial activity that is highly dependent on their lipophilicity . This suggests that the compound may interact with its targets in a manner that is influenced by its hydrophobic properties.
Biochemical Pathways
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The lipophilicity of imidazole and imidazolium salts has been shown to influence their antibacterial activity , which may also impact their ADME properties and bioavailability.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The lipophilicity of imidazole and imidazolium salts, which can be tuned through the introduction of different hydrophobic substituents, has been shown to influence their antibacterial activity . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors that affect its lipophilicity.
properties
IUPAC Name |
1-(2-aminoethyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-5-6-13-8-4-2-1-3-7(8)12-9(13)11/h1-4H,5-6,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKYXVMEKLCHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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